3,4,5-trimethoxy-N-(4-methylbenzyl)-N-(pyridin-2-yl)benzamide
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Overview
Description
3,4,5-Trimethoxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound characterized by its trimethoxyphenyl, methylphenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where the benzamide is reacted with a pyridine derivative under basic conditions.
Attachment of the Methylphenyl Group: The final step involves the attachment of the methylphenyl group through a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4,5-Trimethoxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: It inhibits the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxy-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a methyl group.
N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides: Contains additional heterocyclic rings and shows different biological activities.
Uniqueness
3,4,5-Trimethoxy-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)benzamide is unique due to its combination of trimethoxyphenyl, methylphenyl, and pyridinyl groups, which confer specific chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a promising candidate for further research in medicinal chemistry .
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H24N2O4/c1-16-8-10-17(11-9-16)15-25(21-7-5-6-12-24-21)23(26)18-13-19(27-2)22(29-4)20(14-18)28-3/h5-14H,15H2,1-4H3 |
InChI Key |
POJFYXMWXCLXJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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